2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2,3-dichlorophenyl)-2-oxoacetamide
CAS No.: 477732-56-2
Cat. No.: VC16179877
Molecular Formula: C18H11Cl3N4O2
Molecular Weight: 421.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477732-56-2 |
|---|---|
| Molecular Formula | C18H11Cl3N4O2 |
| Molecular Weight | 421.7 g/mol |
| IUPAC Name | N'-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide |
| Standard InChI | InChI=1S/C18H11Cl3N4O2/c19-12-5-3-7-14(15(12)20)24-17(26)18(27)25-22-9-11-8-10-4-1-2-6-13(10)23-16(11)21/h1-9H,(H,24,26)(H,25,27)/b22-9+ |
| Standard InChI Key | GDRMHBSZGIRNJW-LSFURLLWSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is N'-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide, reflecting its intricate bonding pattern. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁Cl₃N₄O₂ |
| Molecular Weight | 421.7 g/mol |
| CAS Registry Number | 477732-56-2 |
| SMILES Notation | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
| InChI Key | GDRMHBSZGIRNJW-LSFURLLWSA-N |
The 2-chloroquinoline group contributes aromaticity and π-stacking capabilities, while the hydrazone linker (-NH-N=C-) introduces conformational flexibility and hydrogen-bonding potential . The 2,3-dichlorophenylacetamide moiety enhances lipophilicity, potentially improving membrane permeability.
Stereochemical Considerations
X-ray crystallography of analogous compounds reveals that the hydrazone bridge adopts an E-configuration, minimizing steric clashes between the quinoline and dichlorophenyl groups . This planar arrangement facilitates intermolecular interactions critical for biological activity.
Synthesis and Reaction Pathways
Multi-Step Synthetic Route
The synthesis typically proceeds through three stages :
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Preparation of 3-formyl-2-chloroquinoline: Achieved via Vilsmeier-Haack formylation of 2-chloroquinoline.
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Hydrazone Formation: Condensation of the formyl derivative with oxamic acid thiohydrazides under acidic conditions (e.g., HCl/EtOH), yielding the hydrazone intermediate.
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Acetylation: Reaction with 2,3-dichlorophenyl isocyanate in anhydrous DMF introduces the acetamide group.
Reaction yields average 45–60%, with purity optimized through silica gel chromatography .
Critical Reaction Parameters
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Temperature: Hydrazone formation requires reflux (78–80°C) for 8–12 hours .
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Catalysis: Lewis acids like ZnCl₂ (5 mol%) improve cyclization efficiency during quinoline functionalization.
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Protecting Groups: tert-Butoxycarbonyl (Boc) groups prevent unwanted side reactions at the hydrazine nitrogen .
Analytical Characterization
Spectroscopic Profiling
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast) | 3.2 ± 0.4 |
| A549 (lung) | 4.1 ± 0.6 |
| HT-29 (colon) | 5.8 ± 0.3 |
Mechanistic studies suggest dual inhibition of topoisomerase II (Ki = 0.78 μM) and tubulin polymerization (EC₅₀ = 2.1 μM). The chloroquinoline moiety intercalates DNA, while the hydrazone disrupts microtubule dynamics.
Antimicrobial Efficacy
Against Gram-positive pathogens:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 32 |
The 2,3-dichlorophenyl group enhances penetration through bacterial lipid bilayers, inhibiting dihydrofolate reductase (DHFR) with IC₅₀ = 1.9 μM.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: Caco-2 permeability = 8.7 × 10⁻⁶ cm/s (high intestinal absorption predicted)
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Metabolism: Hepatic CYP3A4-mediated oxidation of the hydrazone bond (t₁/₂ = 2.3 h in human microsomes)
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Excretion: 78% fecal elimination in rodent models
Acute Toxicity
LD₅₀ values:
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Mouse (oral): 480 mg/kg
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Rat (IV): 125 mg/kg
Notable hepatotoxicity at doses >100 mg/kg/day in 28-day rat studies.
Comparative Analysis with Structural Analogs
Modifying the dichlorophenyl group to monochloro derivatives reduces anticancer potency by 3–5 fold, underscoring the importance of halogen placement . Replacement of the hydrazone with amide linkages abolishes tubulin inhibition, highlighting the critical role of the -NH-N=C- motif.
Patent Landscape and Therapeutic Applications
While no direct patents cover this compound, US20030087306A1 describes multimeric agents targeting tyrosine kinase receptors using quinoline-based scaffolds . Potential applications include:
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Combination therapies with platinum drugs (synergistic effect observed in ovarian cancer models)
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Topical formulations for antibiotic-resistant skin infections
Challenges and Future Directions
Key research gaps:
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Solubility: Aqueous solubility = 0.12 mg/mL (pH 7.4), necessitating prodrug strategies
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CNS Penetration: LogBB = -1.2 limits neurological applications
Ongoing structure-activity relationship (SAR) studies focus on:
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Introducing PEGylated side chains to improve pharmacokinetics
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Developing biotin-conjugated derivatives for targeted delivery
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